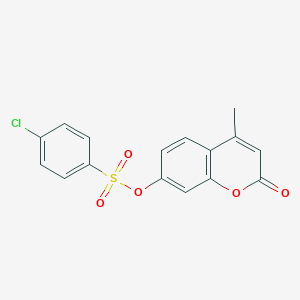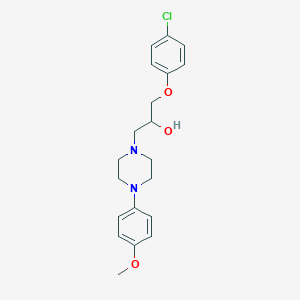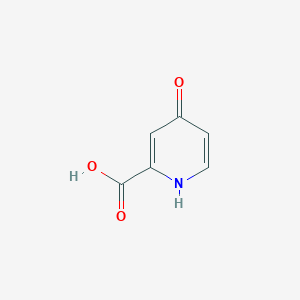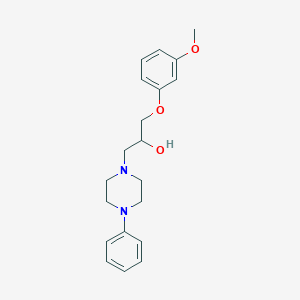
1-(4-fluorophényl)thiourée
Vue d'ensemble
Description
1-(4-Fluorophenyl)thiourea is a chemical compound with the molecular formula C7H7FN2S . In each molecule, the planes of the N2CS thiourea units are almost perpendicular to the corresponding fluorobenzene rings .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)thiourea involves the reaction of 4-fluorobenzoyl isothiocyanate produced in situ with isomeric fluoroanilines . The aromatic ring plane and the thiourea unit are twisted with a torsion angle C-C-N-C7 .Molecular Structure Analysis
In the molecular structure of 1-(4-Fluorophenyl)thiourea, the aromatic ring plane and the thiourea unit are twisted with a torsion angle C—C—N—C7 of 44.6 (2)° . In the crystal, N—H⋯S and N—H⋯F intermolecular hydrogen bonds link the molecules into infinite sheets that are stacked along the c axis .Chemical Reactions Analysis
1-(4-Fluorophenyl)thiourea has been used in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of new substituted N-Aryl-N′-benzoylthiourea compounds .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)thiourea has a molecular weight of 170.21 g/mol . It has a topological polar surface area of 70.1 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Activité anticancéreuse
La 1-(4-fluorophényl)thiourée partage un groupe pharmacophore avec les dérivés de l'urée connus pour leur activité anticancéreuse, comme l'hydroxyurée. Cela suggère un potentiel d'utilisation dans le traitement du cancer par le biais de modifications structurelles supplémentaires .
Propriétés antibactériennes
Les dérivés de la thiourée ont démontré une forte activité contre diverses souches bactériennes, y compris le Staphylococcus aureus résistant à la méthicilline (SARM). Cela indique une application possible dans le développement d'agents antibactériens .
Effets antioxydants
Les composés de la thiourée sont connus pour leurs propriétés antioxydantes, qui pourraient être exploitées dans les produits pharmaceutiques ou comme compléments alimentaires pour lutter contre le stress oxydatif .
Utilisations anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de la thiourée font d'eux des candidats au développement de nouveaux médicaments anti-inflammatoires .
Potentiel anti-Alzheimer
Les recherches sur les dérivés de la thiourée incluent l'exploration de leur utilisation dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer .
Activité antituberculeuse
Les composés de la thiourée ont été étudiés pour leur efficacité contre la tuberculose, ce qui suggère une autre application médicale importante .
Applications antipaludiques
Les propriétés antipaludiques des dérivés de la thiourée pointent vers leur utilisation potentielle dans la lutte contre le paludisme .
Synthèse organique
La thiourée et ses dérivés sont importants dans la synthèse organique, ce qui indique des applications dans la fabrication chimique et la recherche .
Revues indiennes - Accrochage moléculaire <svg class="icon" height="16" p-id="1735
Mécanisme D'action
Target of Action
The primary target of 1-(4-Fluorophenyl)thiourea is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations.
Mode of Action
1-(4-Fluorophenyl)thiourea acts by inhibiting the Sirtuin1 enzyme (SIRT1) . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The biochemical pathway affected by 1-(4-Fluorophenyl)thiourea involves the p53 pathway . The p53 protein is crucial for preventing cancer formation, thus, it is termed the “guardian of the genome”. When DNA damage is detected, p53 can lead to cell cycle arrest, allowing DNA repair proteins to fix the damage. If the DNA damage is irreparable, p53 can lead to apoptosis, or programmed cell death.
Pharmacokinetics
In silico predictions suggest that several derivatives of n-benzoyl-n’-(4-fluorophenyl)thiourea have good pharmacokinetic properties .
Result of Action
The result of the action of 1-(4-Fluorophenyl)thiourea is the overexpression of p53 , leading to cell cycle arrest or apoptosis . This can potentially prevent the formation of cancer cells, making 1-(4-Fluorophenyl)thiourea a potential anti-cancer agent .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(4-Fluorophenyl)thiourea in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst in organic synthesis. Additionally, it can be used as a reagent in the synthesis of other compounds. However, there are some limitations to using 1-(4-Fluorophenyl)thiourea in laboratory experiments. Due to its toxicity, it must be handled with care, and it should not be used in experiments involving animals or humans.
Orientations Futures
In the future, 1-(4-Fluorophenyl)thiourea could be used in the development of new drugs and other compounds. Additionally, it could be used as a catalyst in the synthesis of other compounds, as well as a reagent in the synthesis of other organic compounds. Additionally, further research could be conducted to better understand the mechanism of action of 1-(4-Fluorophenyl)thiourea and its potential applications in medicine. Finally, 1-(4-Fluorophenyl)thiourea could be used in the development of new materials, such as polymers and composites, as well as in the development of new catalysts.
Safety and Hazards
Propriétés
IUPAC Name |
(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKXKNZRVALNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351173 | |
| Record name | 1-(4-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-05-2 | |
| Record name | N-(4-Fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)



![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)


![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)


